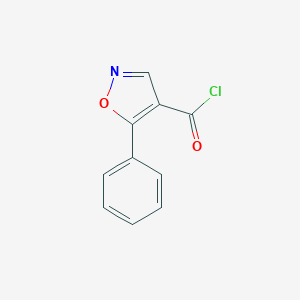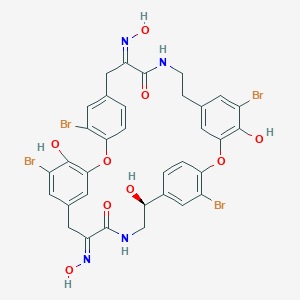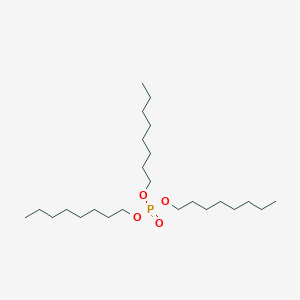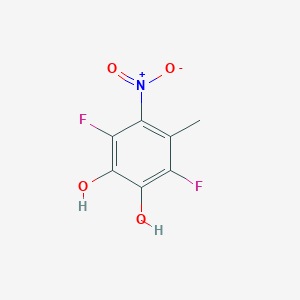
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol (DFNB) is a chemical compound that has gained significant attention in scientific research. It is a nitrophenol derivative that has been synthesized for various applications, including as a precursor for the synthesis of other chemicals. DFNB has also been studied for its potential as an antibacterial agent and as a tool for investigating biological processes.
Mécanisme D'action
The exact mechanism of action of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol as an antibacterial agent is not fully understood. However, it is believed to work by disrupting the bacterial cell wall and membrane, leading to cell death. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as β-lactamase, which can contribute to antibiotic resistance.
Effets Biochimiques Et Physiologiques
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been shown to have low toxicity in vitro and in vivo studies. However, it can cause skin irritation and eye damage upon contact. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to have antioxidant properties, which may be beneficial for certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in water can make it difficult to work with in some applications. Additionally, its potential toxicity and irritant properties must be taken into consideration when handling 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol.
Orientations Futures
There are several potential future directions for research involving 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol. One area of interest is its potential as an antibacterial agent, particularly in the context of antibiotic resistance. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol could also be used as a tool for investigating the mechanisms of certain enzymes and proteins. Additionally, further research could be conducted to explore the potential antioxidant properties of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol and its applications in the field of materials science.
Méthodes De Synthèse
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol can be synthesized through a multi-step process involving the nitration of 4-methylphenol, followed by the introduction of fluorine atoms through a nucleophilic substitution reaction. The resulting product is a yellow crystalline powder that is relatively stable at room temperature.
Applications De Recherche Scientifique
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been studied for its potential as an antibacterial agent, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been investigated as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
127685-84-1 |
|---|---|
Nom du produit |
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol |
Formule moléculaire |
C7H5F2NO4 |
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
3,6-difluoro-4-methyl-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H5F2NO4/c1-2-3(8)6(11)7(12)4(9)5(2)10(13)14/h11-12H,1H3 |
Clé InChI |
GKULSGOFZVEWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
Synonymes |
1,2-Benzenediol, 3,6-difluoro-4-methyl-5-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







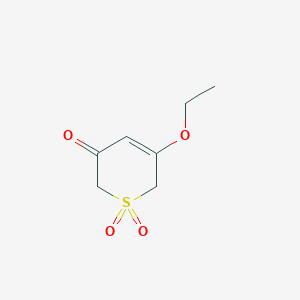
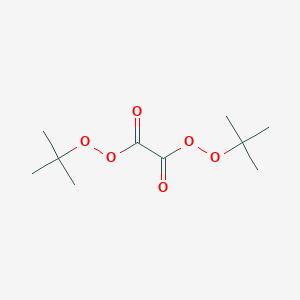

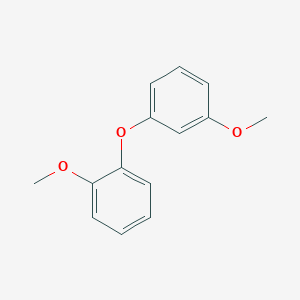
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

